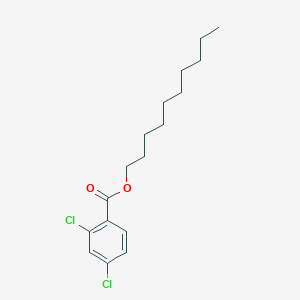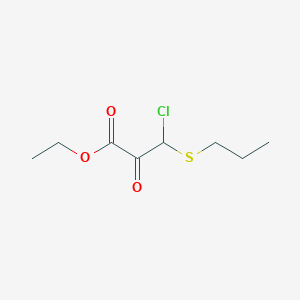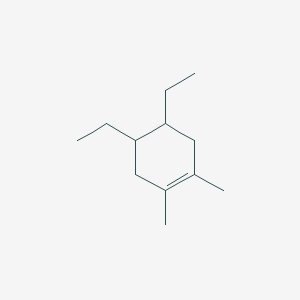
Cyclohexene, 4,5-diethyl-1,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 4,5-diethyl-1,2-dimethyl- is an organic compound with the molecular formula C12H22. It is a derivative of cyclohexene, characterized by the presence of two ethyl groups at the 4 and 5 positions and two methyl groups at the 1 and 2 positions on the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4,5-diethyl-1,2-dimethyl- typically involves the alkylation of cyclohexene derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexene is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective alkylation at the desired positions .
Industrial Production Methods
Industrial production of Cyclohexene, 4,5-diethyl-1,2-dimethyl- may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 4,5-diethyl-1,2-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding diols or ketones.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double bond, yielding a saturated cyclohexane derivative.
Substitution: Halogenation reactions, such as bromination, can occur at the double bond, leading to the formation of dibromo derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Br2 in CCl4 or other non-polar solvents.
Major Products
Oxidation: Diols or ketones.
Reduction: Saturated cyclohexane derivatives.
Substitution: Dibromo derivatives.
Scientific Research Applications
Cyclohexene, 4,5-diethyl-1,2-dimethyl- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexene, 4,5-diethyl-1,2-dimethyl- depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond is attacked by oxidizing agents, leading to the formation of intermediate epoxides or hydroxyl groups. In reduction reactions, the double bond is hydrogenated to form a saturated ring. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene, 4,4-dimethyl-: Similar structure but with methyl groups at the 4 position.
Cyclohexene, 1,2-dimethyl-: Lacks the ethyl groups at the 4 and 5 positions.
Cyclohexene, 4,5-diethyl-: Lacks the methyl groups at the 1 and 2 positions.
Uniqueness
Cyclohexene, 4,5-diethyl-1,2-dimethyl- is unique due to the specific arrangement of ethyl and methyl groups on the cyclohexene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
651733-59-4 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
4,5-diethyl-1,2-dimethylcyclohexene |
InChI |
InChI=1S/C12H22/c1-5-11-7-9(3)10(4)8-12(11)6-2/h11-12H,5-8H2,1-4H3 |
InChI Key |
RMGOMNMEOOTWLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=C(CC1CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo-](/img/structure/B12530726.png)
![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12530732.png)
![1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12530738.png)
![4-[6-(Furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenol](/img/structure/B12530741.png)
![Pyrimido[6,1-C][1,2,4]triazepine](/img/structure/B12530749.png)


![[3,5-Bis(2-aminoethyl)phenyl]methanol](/img/structure/B12530775.png)
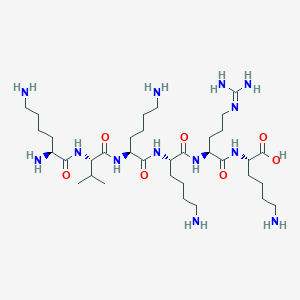
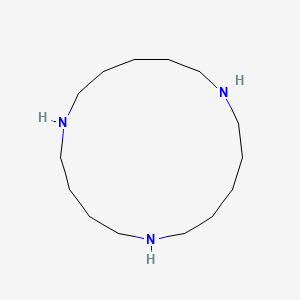
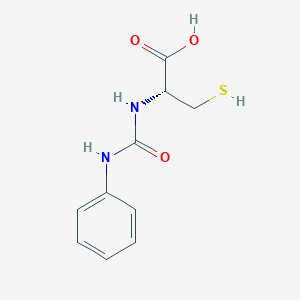
![1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine](/img/structure/B12530820.png)
